5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as methoxy, hydroxy, furoyl, and pyridinylmethyl, makes it a versatile molecule for various chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. One possible synthetic route could involve the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Furoyl Group: The furoyl group can be introduced via Friedel-Crafts acylation using 5-methyl-2-furoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Pyridinylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a pyridinylmethyl halide reacts with the intermediate compound.
Methoxylation and Hydroxylation: The methoxy groups can be introduced through methylation reactions using methanol and an acid catalyst, while the hydroxy group can be introduced via hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The furoyl group can be reduced to a furan ring.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a furan ring.
Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. The presence of the pyridinylmethyl and furoyl groups suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its unique structure may allow it to act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(2-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of this compound lies in the specific arrangement of its functional groups. The combination of the 3,4-dimethoxyphenyl, 5-methyl-2-furoyl, and 3-pyridinylmethyl groups in a single molecule provides a unique set of chemical properties and potential biological activities that distinguish it from similar compounds.
Properties
CAS No. |
439947-71-4 |
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Molecular Formula |
C24H22N2O6 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H22N2O6/c1-14-6-8-18(32-14)22(27)20-21(16-7-9-17(30-2)19(11-16)31-3)26(24(29)23(20)28)13-15-5-4-10-25-12-15/h4-12,21,28H,13H2,1-3H3 |
InChI Key |
DWIBQYBEMBAJNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OC)OC)CC4=CN=CC=C4)O |
Origin of Product |
United States |
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